1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with chloro, methyl, and trifluoromethyl groups, contributing to its distinct chemical properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5/c1-11-5-6-14(8-16(11)20)28-18-15(9-26-28)17(24-10-25-18)27-13-4-2-3-12(7-13)19(21,22)23/h2-10H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAJTOLZNHUITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a suitable diketone, the pyrazolo[3,4-d]pyrimidine ring can be formed through a condensation reaction.
Substitution Reactions: The introduction of chloro, methyl, and trifluoromethyl groups is achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound shares a similar core structure but differs in the presence of a fluorine atom and a thiourea group.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Another related compound with a similar substitution pattern but different functional groups.
Uniqueness
1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of substituents and the pyrazolo[3,4-d]pyrimidine core
Biological Activity
1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.73 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactive properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, including:
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation.
- Enzyme Inhibition : Many derivatives exhibit inhibitory activity against various enzymes such as kinases and phosphodiesterases, which are crucial in numerous signaling pathways.
- Antimicrobial Properties : Some studies indicate that these compounds possess antibacterial and antifungal activities.
The biological effects of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may act as a selective inhibitor of specific kinases involved in cancer cell signaling pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxic effects on tumor cells.
Anticancer Studies
A study published in MDPI highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The research indicated that these compounds could inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition Profiles
Research focused on enzyme inhibition revealed that derivatives of this compound can selectively inhibit various kinases, which are critical targets in cancer therapy. For instance, a derivative was shown to inhibit Factor Xa with subnanomolar potency while maintaining selectivity .
Case Studies
- Case Study on Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines compared to control groups. The IC50 values were determined through MTT assays.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to untreated controls.
Data Table: Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
